N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and structural diversity. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
These compounds have been used in the development of a variety of biologically active compounds .
Mode of Action
Furan and thiophene derivatives are known to interact with various biological targets leading to a range of biological activities .
Biochemical Pathways
Furan and thiophene derivatives have been reported to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Furan and thiophene derivatives have been reported to exhibit a wide range of pharmacological properties .
Biochemical Analysis
Biochemical Properties
N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can bind to receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation . Additionally, it can activate certain receptors by mimicking natural ligands, thereby triggering downstream signaling cascades that result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied extensively in laboratory settings. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under physiological conditions for extended periods, but its activity may diminish due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, ensuring its accumulation in target tissues . Additionally, binding proteins can facilitate its distribution within the cell, affecting its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the exertion of its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound.
Coupling of Rings: The final step involves coupling the furan and thiophene rings through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones, while the thiophene ring can be oxidized to thiophene dioxides.
Reduction: Both rings can be reduced under hydrogenation conditions to form tetrahydrofuran and tetrahydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for furan oxidation and hydrogen peroxide for thiophene oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas for hydrogenation reactions.
Substitution: Electrophiles such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) for substitution reactions.
Major Products
Oxidation: Furanones and thiophene dioxides.
Reduction: Tetrahydrofuran and tetrahydrothiophene derivatives.
Substitution: Halogenated and nitrated derivatives of furan and thiophene.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials science.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide is unique due to the combination of furan and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9(6-10-2-4-15-7-10)13-12(14)11-3-5-16-8-11/h2-5,7-9H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKHIPPAYZYGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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